molecular formula U B1194380 Uranium-236 CAS No. 13982-70-2

Uranium-236

Cat. No. B1194380
Key on ui cas rn: 13982-70-2
M. Wt: 236.04557 g/mol
InChI Key: JFALSRSLKYAFGM-YPZZEJLDSA-N
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Patent
US04478804

Procedure details

As shown in flow sheets of FIGS. 1 and 2, an organic solvent (A) containing uranium is introduced to the stripping stage (B), uranium is stripped from the organic phase to the aqueous phase with contact of the strip solution (C) containing one or more compounds selected from NH4F, NH4HF2, KF and KHF2 and the crystals (E) such as uranium ammonium fluoride, uranium acid ammonium fluoride, uranium potassium fluoride and uranium acid potassium fluoride are obtained in the filtration stage of uranium transferred to the aqueous phase.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solvent ( A )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
solution ( C )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
NH4HF2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[U:1].[NH4+:2].[F-:3].[F-].[K+:5]>>[F-:3].[NH4+:2].[U:1].[F-:3].[K+:5].[U+6:1].[F-:3].[F-:3].[F-:3].[F-:3].[F-:3].[F-:3].[U:1] |f:1.2,3.4,5.6.7,8.9.10.11.12.13.14.15.16|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[F-].[K+]
Step Two
Name
solvent ( A )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[U]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[U]
Step Four
Name
solution ( C )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[F-]
Step Six
Name
NH4HF2
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
containing one or more compounds

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
[F-].[NH4+].[U]
Name
Type
product
Smiles
[F-].[K+].[U+6].[F-].[F-].[F-].[F-].[F-].[F-]
Name
Type
product
Smiles
[U]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04478804

Procedure details

As shown in flow sheets of FIGS. 1 and 2, an organic solvent (A) containing uranium is introduced to the stripping stage (B), uranium is stripped from the organic phase to the aqueous phase with contact of the strip solution (C) containing one or more compounds selected from NH4F, NH4HF2, KF and KHF2 and the crystals (E) such as uranium ammonium fluoride, uranium acid ammonium fluoride, uranium potassium fluoride and uranium acid potassium fluoride are obtained in the filtration stage of uranium transferred to the aqueous phase.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solvent ( A )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
solution ( C )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
NH4HF2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[U:1].[NH4+:2].[F-:3].[F-].[K+:5]>>[F-:3].[NH4+:2].[U:1].[F-:3].[K+:5].[U+6:1].[F-:3].[F-:3].[F-:3].[F-:3].[F-:3].[F-:3].[U:1] |f:1.2,3.4,5.6.7,8.9.10.11.12.13.14.15.16|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[F-].[K+]
Step Two
Name
solvent ( A )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[U]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[U]
Step Four
Name
solution ( C )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[F-]
Step Six
Name
NH4HF2
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
containing one or more compounds

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
[F-].[NH4+].[U]
Name
Type
product
Smiles
[F-].[K+].[U+6].[F-].[F-].[F-].[F-].[F-].[F-]
Name
Type
product
Smiles
[U]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04478804

Procedure details

As shown in flow sheets of FIGS. 1 and 2, an organic solvent (A) containing uranium is introduced to the stripping stage (B), uranium is stripped from the organic phase to the aqueous phase with contact of the strip solution (C) containing one or more compounds selected from NH4F, NH4HF2, KF and KHF2 and the crystals (E) such as uranium ammonium fluoride, uranium acid ammonium fluoride, uranium potassium fluoride and uranium acid potassium fluoride are obtained in the filtration stage of uranium transferred to the aqueous phase.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solvent ( A )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
solution ( C )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
NH4HF2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[U:1].[NH4+:2].[F-:3].[F-].[K+:5]>>[F-:3].[NH4+:2].[U:1].[F-:3].[K+:5].[U+6:1].[F-:3].[F-:3].[F-:3].[F-:3].[F-:3].[F-:3].[U:1] |f:1.2,3.4,5.6.7,8.9.10.11.12.13.14.15.16|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[F-].[K+]
Step Two
Name
solvent ( A )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[U]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[U]
Step Four
Name
solution ( C )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[F-]
Step Six
Name
NH4HF2
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
containing one or more compounds

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
[F-].[NH4+].[U]
Name
Type
product
Smiles
[F-].[K+].[U+6].[F-].[F-].[F-].[F-].[F-].[F-]
Name
Type
product
Smiles
[U]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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